molecular formula C10H9N3O3 B066751 Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate CAS No. 163719-80-0

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B066751
CAS No.: 163719-80-0
M. Wt: 219.2 g/mol
InChI Key: KJAWTTRLKLWDGL-UHFFFAOYSA-N
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Description

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its diverse biological and chemical properties. This compound features a pyridine ring fused with an oxadiazole ring, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl nicotinate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific structural features. Similar compounds include:

    Ethyl 3-pyridin-2-yl-1,2,4-oxadiazole-5-carboxylate: Differing in the position of the pyridine ring attachment.

    Mthis compound: Differing in the ester group.

    3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylic acid: Lacking the ethyl ester group.

These compounds share similar chemical properties but may exhibit different biological activities and applications.

Properties

IUPAC Name

ethyl 3-pyridin-4-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)9-12-8(13-16-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAWTTRLKLWDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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